Methyl orange
Overview
Description
Methyl orange is a pH indicator frequently used in titration due to its clear and distinct color variance at different pH values. It is an azo dye, which means it contains the functional group -N=N- as part of its structure. This compound shows a red color in acidic medium and a yellow color in basic medium. This property makes it particularly useful in determining the endpoint of titrations involving strong acids and weak bases .
Mechanism of Action
Target of Action
Methyl orange, a pH indicator frequently used in titration, primarily targets the hydrogen ions (H+) in a solution . Its role is to signal changes in the hydrogen ion concentration, which corresponds to the pH of the solution .
Mode of Action
This compound interacts with its targets (hydrogen ions) by changing its structural form depending on the hydrogen ion concentration in a solution . In an acidic medium, this compound is red, and in a basic medium, it is yellow . This color change occurs because the protons in the acidic solution react with the N=N bond of the molecule, protonating one of them and changing the visible light absorption of the molecule to reflect more red light than orange/yellow .
Biochemical Pathways
It plays a crucial role in the titration process, which is a method used in chemistry to determine the concentration of a certain chemical (acid or base) in a solution . The color change of this compound during titration provides a visual representation of the pH level of the solution, indicating the endpoint of the titration .
Result of Action
The result of this compound’s action is a visible color change that indicates the pH of the solution . In an acidic medium (pH less than 3.1), this compound appears red. In a basic or alkaline medium (pH greater than 4.4), it appears yellow . This color change allows scientists to determine the acidity or alkalinity of a solution quickly and accurately.
Action Environment
The action of this compound is influenced by the pH of the environment. Its color change is most distinct in an aqueous acidic solution . The presence of much water can cause the red color of a faintly acid solution of this compound to become yellow, probably due to hydrolytic dissociation . Therefore, the concentration of the solution, the presence of other ions, and the temperature can all affect the stability and efficacy of this compound as a pH indicator .
Biochemical Analysis
Biochemical Properties
Methyl orange plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with hydrogen ions (H⁺) in acidic solutions, leading to a red coloration, and with hydroxide ions (OH⁻) in alkaline solutions, resulting in a yellow coloration . The interaction of this compound with these ions is crucial for its function as a pH indicator. Additionally, this compound can interact with proteins and enzymes, altering their activity and stability. For example, it has been observed to bind to certain enzymes, potentially inhibiting their activity .
Cellular Effects
This compound can influence various cellular processes. In certain cell types, it has been shown to affect cell signaling pathways and gene expression. For instance, exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, potentially leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. For example, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and light exposure. Over time, this compound can degrade, leading to a loss of its indicator properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects on organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. Enzymes such as cytochrome P450 oxidases and reductases play a role in the metabolism of this compound, leading to the formation of intermediate metabolites . These metabolites can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of this compound within cells can influence its localization and accumulation, affecting its activity and function. For example, this compound may accumulate in specific organelles, such as lysosomes, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, this compound can be found in the cytoplasm and other organelles, where it can impact various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl orange is synthesized through a diazonium coupling reaction. The process begins with the diazotization of sulfanilic acid. Sulfanilic acid is dissolved in a solution of sodium carbonate and then treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with N,N-dimethylaniline to produce this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Methyl orange undergoes several types of chemical reactions, including:
Acid-Base Reactions: this compound changes color depending on the pH of the solution. .
Reduction Reactions: this compound can be reduced to form colorless compounds.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid is commonly used to create an acidic environment for this compound.
Basic Conditions: Sodium hydroxide is used to create a basic environment.
Major Products:
In Acidic Medium: The major product is the protonated form of this compound, which is red.
In Basic Medium: The major product is the deprotonated form of this compound, which is yellow.
Scientific Research Applications
Methyl orange has a wide range of applications in scientific research:
Chemistry: It is widely used as a pH indicator in titrations and other analytical procedures.
Biology: this compound is used in histological staining to differentiate between different types of tissues.
Medicine: It is used in some diagnostic tests to determine the acidity or basicity of bodily fluids.
Industry: this compound is used in the textile industry as a dye and in water treatment processes to detect the presence of acidic or basic contaminants
Comparison with Similar Compounds
- Phenolphthalein
- Bromothymol Blue
- Methyl Red
Biological Activity
Methyl orange (MO) is a widely used azo dye known for its vibrant orange color and application in various industries, particularly in textiles and pH indicators. However, its biological activity and environmental impact have garnered significant attention due to its toxicity and persistence in ecosystems. This article explores the biological activity of this compound, including its degradation mechanisms, toxicity effects on living organisms, and potential applications in biomedicine.
Chemical Structure and Properties
This compound is a sulfonated azo dye with the chemical formula C₁₄H₁₅N₃NaO₃S. It contains an azo (-N=N-) group, which is characteristic of many synthetic dyes. The structure contributes to its high solubility in water and significant color intensity, making it a common choice for various applications.
Toxicity and Environmental Impact
This compound is classified as a toxic compound that poses risks to aquatic life and human health. Studies have shown that it can inhibit photosynthesis in algae, adversely affecting aquatic ecosystems. For instance, exposure to 200 mg/L of MO resulted in a significant reduction of chlorophyll-a and chlorophyll-b levels in algae, indicating its phytotoxic effects .
The toxicity of this compound is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism has been observed in various organisms, including bacteria and higher plants. The degradation products of this compound can also exhibit toxic properties, necessitating effective removal strategies from contaminated environments.
Microbial Degradation
Microbial degradation is one of the most effective methods for removing this compound from the environment. Research has identified several bacterial strains capable of degrading MO through enzymatic processes. For example, Pseudomonas aeruginosa has been shown to degrade up to 60% of this compound under optimal conditions .
Table 1: Summary of Microbial Degradation Studies
Microorganism | Degradation Percentage | Conditions |
---|---|---|
Pseudomonas aeruginosa | 60% | Neutral pH |
Autochthonous consortium | Varies | Immobilized in alginate |
Mixed bacterial cultures | Up to 80% | Anaerobic conditions |
The use of immobilized microbial consortia has been explored as a strategy to enhance degradation efficiency. Studies employing alginate beads for immobilization have shown promising results, improving the stability and activity of the microbial populations involved .
Adsorption Techniques
In addition to biological degradation, adsorption techniques using various materials have been investigated for the removal of this compound from wastewater. For instance, modified chitosan has demonstrated an adsorption capacity of up to 82% for MO .
Table 2: Adsorption Capacities of Different Materials
Adsorbent Material | Removal Percentage | Conditions |
---|---|---|
Modified Chitosan | 82% | Room temperature |
Sugar Scum Powder | Varies | Batch mode |
Activated Carbon | High | Varies by concentration |
Biomedical Applications
Recent studies have highlighted the potential biomedical applications of this compound reduction processes. The enzymatic degradation of azo dyes like MO can be harnessed for therapeutic interventions, including controlled drug release systems . The use of metal nanoparticles has been proposed to enhance the efficiency of these reduction reactions, potentially leading to innovative applications in tissue engineering and regenerative medicine.
Case Studies
- Biodegradation by Immobilized Consortium : A study demonstrated that an immobilized consortium could effectively degrade this compound under controlled conditions, significantly reducing its toxicity and improving water quality .
- Toxicity Assessment on Algae : Research showed that exposure to this compound inhibited photosynthesis in algae, with a marked decrease in chlorophyll content compared to untreated controls .
- Adsorption Studies : Investigations into the adsorption properties of various materials revealed that modified chitosan could effectively remove this compound from aqueous solutions, providing insights into sustainable waste treatment options .
Properties
CAS No. |
547-58-0 |
---|---|
Molecular Formula |
C14H15N3NaO3S |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20); |
InChI Key |
LOJHDGOZROMANL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES |
melting_point |
>300 °C |
Key on ui other cas no. |
547-58-0 |
physical_description |
4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992) Orange powder, insoluble in water; [CAMEO] |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
502-02-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER PRACTICALLY INSOL IN ALC INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE 20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol In water= 200 mg/l at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 13025 C.I. Acid Orange 52 C.I. Acid Orange-52 C.I.-13025 Gold Orange helianthine methyl orange methyl orange, 35S-labeled methyl orange, sodium salt p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt Tropaeolin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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